5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid
Description
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid is a bicyclic heterocyclic compound featuring an isothiazole ring fused to a partially saturated pyridine ring. The tert-butoxycarbonyl (Boc) group at position 5 acts as a protective moiety for amines, enhancing stability during synthetic processes. This compound is primarily utilized in medicinal chemistry as an intermediate for designing GABA receptor modulators and glycine antagonists, owing to structural similarities to bioactive analogues like THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol) .
Properties
Molecular Formula |
C12H16N2O4S |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-[1,2]thiazolo[4,5-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4S/c1-12(2,3)18-11(17)14-5-4-8-7(6-14)9(10(15)16)13-19-8/h4-6H2,1-3H3,(H,15,16) |
InChI Key |
RXLMHBFIAIPILN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NS2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid generally involves multi-step procedures:
Amine Protection: The introduction of the Boc group is commonly achieved by reacting the amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. This step protects the amine functionality, allowing selective downstream reactions without unwanted side reactions.
Cyclization and Ring Formation: The isothiazolo-pyridine core is constructed via cyclization reactions, often involving thiourea derivatives or related sulfur-containing intermediates.
Carboxylation: Introduction of the carboxylic acid group at position 3 is typically achieved through oxidation or carbonylation reactions, sometimes utilizing carbon monoxide under palladium catalysis.
Industrial Scale Synthesis
Industrial production methods resemble laboratory synthesis but are optimized for scale, yield, and purity:
Use of continuous flow reactors and automated systems enhances reproducibility and efficiency.
Reaction parameters such as temperature, pressure, and reagent stoichiometry are tightly controlled to maintain product consistency.
Purification steps often include chromatographic techniques adapted for large scale.
Detailed Stepwise Synthesis (Based on Patent CN110590813B)
A closely related synthetic method for thiazolo[4,5-b]pyridine carboxylic acids, which serve as structural analogues, provides insight into applicable preparation strategies:
| Step | Reaction Description | Conditions | Yield (%) |
|---|---|---|---|
| S1 | Formation of 1-(3,5-dibromopyridin-2-yl)thiourea by reacting 3,5-dibromo-2-aminopyridine with thiocyanamide and benzoyl chloride in tetrahydrofuran | 50–80 °C, 12 h | Not specified |
| S2 | Cyclization to 6-bromothiazole[4,5-b]pyridine-2-amine using sodium hydride in tetrahydrofuran | 85–110 °C, 5 h | Not specified |
| S3 | Diazotization and substitution to 6-bromothiazole[4,5-b]pyridine with isoamyl nitrite | 95–120 °C, 11 h | 60.17% |
| S4 | Carbonylation to methyl thiazolo[4,5-b]pyridine-6-carboxylate via palladium-catalyzed reaction under CO atmosphere | 105–115 °C, 12 h, 10 kPa CO pressure | 69.1–77.3% |
| S5 | Hydrolysis of methyl ester to thiazolo[4,5-b]pyridine-6-carboxylic acid | 10–30 °C, 12 h, NaOH | 86.3% |
This sequence highlights the use of palladium-catalyzed carbonylation and careful temperature control for efficient ring construction and functional group introduction.
Reaction Conditions and Reagents
| Reaction Type | Reagents | Solvents | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate, NaOH or DMAP | Acetonitrile | Room temp | 1–3 h | Protects amine group |
| Oxidation | Potassium permanganate or chromium trioxide | Acidic medium | Variable | Variable | Converts intermediates to carboxylic acid |
| Reduction | Lithium aluminum hydride or sodium borohydride | Dry ether or alcohol | 0–25 °C | 1–4 h | Reduces carbonyls or nitro groups |
| Palladium-Catalyzed Carbonylation | Pd(PPh3)2Cl2, triethylamine, CO gas | Methanol | 105–115 °C | 12 h | Introduces carboxylate group |
| Hydrolysis | Sodium hydroxide | Water | 10–30 °C | 12 h | Converts esters to acids |
These reagents and conditions are adapted depending on the synthetic step and scale.
Purification and Characterization
Chromatography: High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients is standard for purity assessment.
Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with characteristic signals for the Boc group (tert-butyl singlet ~1.4 ppm; carbonyl resonance ~150–155 ppm).
Mass Spectrometry: Molecular ion peak at m/z 299.35 confirms molecular weight (C12H17N3O4S).
Solubility: Sparingly soluble in water; soluble in polar aprotic solvents like dimethylformamide and dichloromethane; moderate solubility in methanol or ethanol with mild heating.
Summary Table of Preparation Methods
| Method Aspect | Description | Key Reagents | Conditions | Yield/Notes |
|---|---|---|---|---|
| Amine Protection | Boc protection of amine precursor | Di-tert-butyl dicarbonate, NaOH/DMAP | Acetonitrile, room temp | High yield, stabilizes amine |
| Ring Formation | Cyclization via thiourea intermediates | Thiocyanamide, sodium hydride | THF, 85–110 °C | Efficient ring closure |
| Carbonylation | Pd-catalyzed CO insertion | Pd(PPh3)2Cl2, triethylamine, CO | Methanol, 105–115 °C, 10 kPa | 69–77% yield |
| Hydrolysis | Ester to acid conversion | NaOH, water | 10–30 °C | 86% yield, mild conditions |
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid involves the interaction of its functional groups with various molecular targets. The BOC group protects the amine, allowing selective reactions to occur at other sites. Upon removal of the BOC group, the free amine can participate in further chemical reactions, such as forming peptide bonds in protein synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and biological differences between the target compound and related derivatives:
*Note: The molecular formula for the target compound is inferred based on analogues (e.g., replacing sulfur in thio-THIP with Boc and carboxylic acid groups).
Physicochemical Properties
Biological Activity
5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydroisothiazolo[4,5-C]pyridine-3-carboxylic acid is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological effects, particularly its interactions with neurotransmitter systems and implications for neurological health.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H17N3O4S
- Molecular Weight : 299.35 g/mol
The tert-butoxycarbonyl (Boc) group is known for its role in protecting amines during synthesis and enhancing the compound's stability.
Neurotransmitter Interaction
Research indicates that derivatives of tetrahydroisothiazolo[4,5-C]pyridine exhibit significant interactions with GABAergic systems. For instance, related compounds have been shown to act as GABA agonists or inhibitors of GABA uptake. The thio analogues of these compounds were tested on neurons and demonstrated varying degrees of potency in modulating GABA activity.
| Compound | Type | Activity | Reference |
|---|---|---|---|
| THIP | Agonist | Strong GABA agonist | |
| Thio-THIP | Agonist | Weak GABA agonist | |
| THPO | Inhibitor | Inhibits GABA uptake |
The ability of these compounds to penetrate the blood-brain barrier (BBB) was assessed using the I/U ratio, which reflects their central nervous system bioavailability:
| Compound | I/U Ratio |
|---|---|
| THIP | 500 |
| Thio-THIP | 16 |
| THPO | 2500 |
These findings suggest that while some derivatives may have limited BBB penetration, they still hold potential for therapeutic applications in neurological disorders.
Case Studies and Research Findings
A study investigating the effects of various tetrahydro derivatives on neuronal firing rates revealed that while thio analogues had reduced efficacy compared to their non-thio counterparts, they still influenced neuronal excitability. The specific case of thio-THPO showed it to be slightly less effective than THPO in enhancing GABA's inhibitory effects on spinal neurons.
Furthermore, the structural similarities between these compounds and known neuroactive agents suggest potential avenues for drug development targeting anxiety and seizure disorders.
Implications for Drug Development
Given the biological activity observed in related compounds, this compound could serve as a lead compound in developing new therapies for neurological conditions. Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation into its pharmacological properties.
Q & A
Q. What is the primary role of the Boc (tert-butoxycarbonyl) group in this compound, and how does it influence synthetic strategies?
The Boc group acts as a temporary protective group for amines, enabling selective reactivity during multi-step synthesis. Its stability under basic conditions and labile nature under acidic conditions (e.g., trifluoroacetic acid) allows sequential deprotection without disrupting the isothiazolo-pyridine core. This is critical for constructing complex heterocycles while preserving stereochemistry .
Q. How can researchers verify the purity of this compound, and what analytical methods are recommended?
High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water (0.1% TFA) gradient is standard. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the Boc group’s tert-butyl singlet at ~1.4 ppm and carbonyl resonance at ~150–155 ppm. Mass spectrometry (MS) should match the molecular ion peak at m/z 283.34 (C₁₃H₁₇NO₄S) .
Q. What are the documented solubility properties for this compound in common solvents?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., dichloromethane). Solubility in methanol or ethanol is moderate (~5–10 mg/mL), requiring mild heating (40–50°C) for full dissolution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points for Boc-protected heterocycles like this compound?
Discrepancies in melting points (e.g., 162–166°C in related Boc-thiazole derivatives vs. 150–151°C in Boc-amino benzoic acids ) often arise from polymorphic forms or residual solvents. To address this:
Q. What strategies optimize the synthesis of this compound to minimize ring-opening of the isothiazolo-pyridine core?
The isothiazolo-pyridine ring is sensitive to strong acids/bases. Key optimizations include:
Q. How does the electronic environment of the isothiazolo-pyridine core affect its reactivity in cross-coupling reactions?
The sulfur atom in the isothiazole ring introduces electron-withdrawing effects, directing electrophilic substitution to the 5-position. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ at 80°C. Monitor for potential ring degradation via LC-MS .
Q. What computational methods are suitable for predicting the compound’s spectroscopic properties or stability?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model NMR chemical shifts and IR vibrational frequencies. Molecular dynamics simulations assess Boc group stability under thermal stress, aligning with experimental thermogravimetric analysis (TGA) data .
Data Contradiction Analysis
Q. How should researchers interpret conflicting biological activity data for structurally similar Boc-protected heterocycles?
For example, if a Boc-piperidine derivative shows no activity while a Boc-thiazole analog exhibits inhibition :
- Compare steric effects: The isothiazolo-pyridine’s planar structure may enhance target binding vs. non-planar piperidines.
- Evaluate logP differences: Higher lipophilicity (e.g., CLogP ~2.5 for this compound ) may improve membrane permeability.
- Validate assays using standardized controls (e.g., ATP competition for kinase studies).
Methodological Recommendations
Q. Protocol for Boc Deprotection Without Degrading the Isothiazolo-Pyridine Core
Dissolve the compound in 4M HCl/dioxane (1:10 w/v).
Stir at 25°C for 2 hours.
Neutralize with saturated NaHCO₃, extract with DCM, and dry over MgSO₄.
Confirm deprotection via loss of the Boc carbonyl peak in IR (~1700 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
